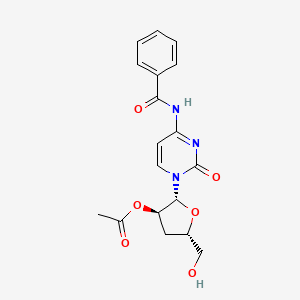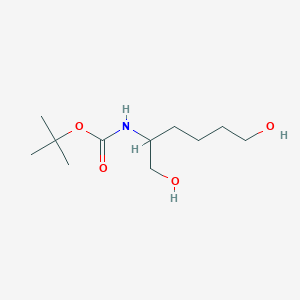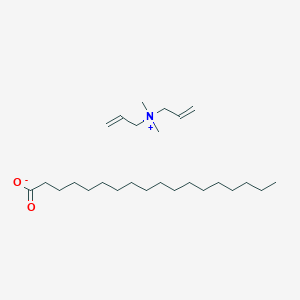
2'-O-Acetyl-N-benzoyl-3'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine is a synthetic nucleoside analogue Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-N-benzoyl-3’-deoxycytidine typically involves the acetylation and benzoylation of 3’-deoxycytidine. One method involves using 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. The reaction is carried out in the presence of a Lewis acid and a silylating agent, followed by deprotection to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in genetic processes and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-O-Acetyl-N-benzoyl-3’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal genetic processes. The molecular targets include enzymes involved in DNA and RNA synthesis, leading to potential disruptions in replication and transcription pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structural features.
3’-Deoxycytidine: Another modified nucleoside with a similar backbone but different functional groups.
N-Benzoyl-2’-deoxycytidine: A compound with a similar benzoyl group but lacking the acetyl modification.
Eigenschaften
CAS-Nummer |
189026-00-4 |
|---|---|
Molekularformel |
C18H19N3O6 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
[(2R,3R,5S)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H19N3O6/c1-11(23)26-14-9-13(10-22)27-17(14)21-8-7-15(20-18(21)25)19-16(24)12-5-3-2-4-6-12/h2-8,13-14,17,22H,9-10H2,1H3,(H,19,20,24,25)/t13-,14+,17+/m0/s1 |
InChI-Schlüssel |
BVQPGHKBFDHMBK-JJRVBVJISA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Kanonische SMILES |
CC(=O)OC1CC(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)



![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)

![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)

![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)

![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)

![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
